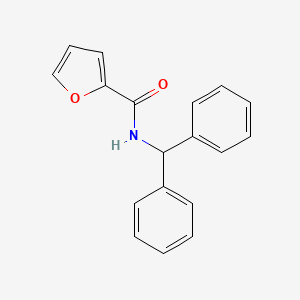

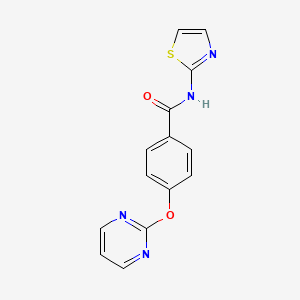

![molecular formula C20H23FN4O B5502122 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, typically involves intramolecular spirocyclization of substituted pyridines. A notable method entails the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile, showcasing the versatility of synthetic routes for constructing these spirocyclic frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Diazaspiro[5.5]undecane derivatives are characterized by their unique spirocyclic structure, which includes a diazaspiro moiety. These compounds often display a preferred conformation due to their rigid spirocyclic framework, with studies utilizing NMR and X-ray crystallography to elucidate their structural details. The molecular structure of these compounds is a key factor in their chemical reactivity and physical properties, as well as their interaction with biological systems (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives, including 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, can be influenced by the presence of functional groups on the pyridine and spirocyclic units. These compounds participate in a variety of chemical reactions, such as electrophilic substitutions, due to the electron-rich nature of the diazaspiro framework. The functionalization of these compounds has been explored for the synthesis of complex molecules with potential biological activity (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives are significantly influenced by their molecular structure. These compounds typically exhibit distinct melting points, solubilities, and crystalline forms, which are crucial for their application in material science and pharmaceutical formulation. The physical properties such as solubility in various solvents and melting points can be tailored through functional group modifications (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties of 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one and related compounds include their reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization. These properties are essential for their use in synthetic organic chemistry and the development of novel compounds with desired biological or physical characteristics (Li et al., 2014).

Aplicaciones Científicas De Investigación

Antibacterial Agents

A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials substituted at the 7-position with diazaspirocycles, such as 2,8-diazaspiro[5.5]undecane, for their potent Gram-positive and Gram-negative activity. This highlights the compound's role in developing new antibacterial agents with broad-spectrum efficacy (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Synthesis Methodologies

Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, showcasing an efficient synthesis approach for such spiro-heterocycles (Parameswarappa & Pigge, 2011).

Molecular Structure and Spectroscopy

Islam et al. (2015) reported on the synthesis and structural characterization of novel fluorinated spiro-heterocycles, including detailed spectroscopic investigations. This study provides insights into the physicochemical properties of these compounds, which are crucial for their potential applications in various scientific domains (Islam et al., 2015).

CCR8 Antagonists for Respiratory Diseases

Research by Dr. Peter Norman (2007) identified derivatives of diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Photophysical Studies and Theoretical Calculations

Aggarwal and Khurana (2015) synthesized diazaspiro compounds and analyzed their solvatochromic behavior, providing valuable data on the photophysical properties of these molecules. Such studies are essential for understanding the interaction of spiro-heterocycles with light, which has implications in material science and sensor technology (Aggarwal & Khurana, 2015).

Propiedades

IUPAC Name |

8-(3-fluoropyridin-2-yl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c21-17-3-1-9-23-19(17)24-12-2-7-20(14-24)8-4-18(26)25(15-20)13-16-5-10-22-11-6-16/h1,3,5-6,9-11H,2,4,7-8,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMINJUKJMPYHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CC3=CC=NC=C3)CN(C1)C4=C(C=CC=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)